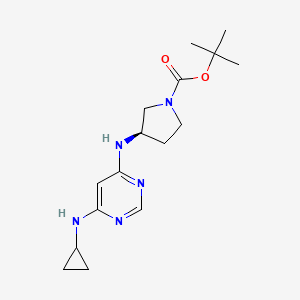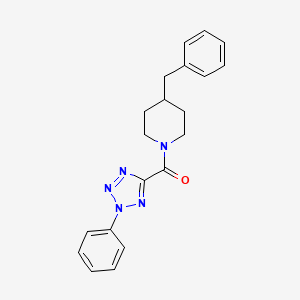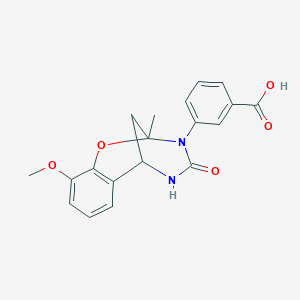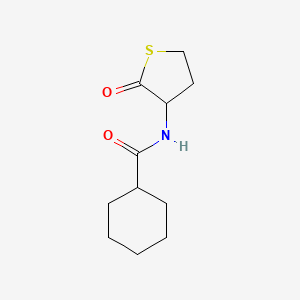
((4-(2-Chlorophenoxy)phenyl)sulfonyl)leucine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
((4-(2-Chlorophenoxy)phenyl)sulfonyl)leucine is a leucine derivative . It has been commercially used as an ergogenic supplement . It influences the secretion of anabolic hormones, supplies fuel during exercise, improves mental performance during stress-related tasks, and prevents exercise-induced muscle damage .
Physical And Chemical Properties Analysis
The physical and chemical properties ofThis compound include a molecular weight of 397.87 . Unfortunately, the available information does not provide details about its density, boiling point, melting point, or flash point .
Mechanism of Action
CPPSL binds to proteins through a mechanism known as “docking”. This mechanism involves the formation of a covalent bond between the CPPSL molecule and the amino acid residues on the protein. This covalent bond is formed through a reaction between the sulfonyl group on the CPPSL molecule and the amino acid residues on the protein. This bond is then stabilized by hydrogen bonds and van der Waals forces.
Biochemical and Physiological Effects
CPPSL has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit protein synthesis, and has been used to study the effects of different amino acids on protein structure and function. In addition, CPPSL has been used to study the effects of different amino acids on the regulation of gene expression.
Advantages and Limitations for Lab Experiments
CPPSL has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is readily available. In addition, it has a high affinity for proteins, which makes it a useful tool for studying protein-protein interactions. However, CPPSL also has some limitations. It has a limited shelf life and is susceptible to denaturation when exposed to heat or other environmental conditions.
Future Directions
CPPSL has many potential applications in scientific research. It could be used to study the effects of different amino acids on gene expression and protein structure and function. Additionally, CPPSL could be used to study the effects of different amino acids on the regulation of enzyme activity. Furthermore, CPPSL could be used to develop new drugs or to modify existing drugs to improve their efficacy. Finally, CPPSL could be used to study the effects of different amino acids on the structure and function of proteins involved in diseases such as cancer and Alzheimer’s.
Synthesis Methods
CPPSL is synthesized through a condensation reaction between 2-chlorophenoxyacetic acid and phenylsulfonylleucine. The reaction is catalyzed by an acid, such as hydrochloric acid, and is usually performed in an aqueous solution. The reaction is carried out at room temperature, and the product is purified by recrystallization. The yield of the reaction is usually around 50-60%.
Scientific Research Applications
CPPSL is widely used in scientific research due to its unique properties. It has a high affinity for proteins, which allows it to be used as a tool to study protein-protein interactions. CPPSL has also been used to study enzyme kinetics, protein folding, and protein structure. In addition, CPPSL has been used to study the effects of different amino acids on protein structure and function.
properties
IUPAC Name |
2-[[4-(2-chlorophenoxy)phenyl]sulfonylamino]-4-methylpentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO5S/c1-12(2)11-16(18(21)22)20-26(23,24)14-9-7-13(8-10-14)25-17-6-4-3-5-15(17)19/h3-10,12,16,20H,11H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOOHVTMKDANSCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)OC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-phenylpropanamide](/img/structure/B2544754.png)

![4-[(2-Methoxyphenyl)carbamoyl]piperidine-1-sulfonyl fluoride](/img/structure/B2544756.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-fluorobenzamide](/img/structure/B2544757.png)
![4-(4-fluorophenyl)-N-[3-(trifluoromethyl)phenyl]piperazine-1-carbothioamide](/img/structure/B2544758.png)







